molecular formula C7H8N2O3 B042563 5-Methoxy-2-nitroaniline CAS No. 16133-49-6

5-Methoxy-2-nitroaniline

Cat. No. B042563
CAS RN: 16133-49-6
M. Wt: 168.15 g/mol
InChI Key: QEHVRGACCVLLNN-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitroaniline is a chemical compound with notable significance in the field of chemistry due to its unique molecular structure and properties. It serves as an intermediate in the synthesis of various compounds and materials.

Synthesis Analysis

Although the specific synthesis of 5-Methoxy-2-nitroaniline is not directly mentioned in the available literature, the synthesis of similar nitroaniline compounds involves multi-step chemical reactions including acetylation, nitration, and reduction processes. For instance, the synthesis of 2-nitro-4-methoxyaniline, a compound with a related structure, is achieved through a series of reactions starting from 4-methoxyaniline, yielding a product with a high efficiency (Hou Zhan-peng, 2009)[https://consensus.app/papers/synthesis-2nitro4methoxyaniline-zhanpeng/ab1e2349d4b05e6d906ea700b12d2824/?utm_source=chatgpt].

Scientific Research Applications

  • Synthesis of Antimalarial Drugs : 5-Methoxy-2-nitroaniline is utilized in the synthesis of the antimalarial drug 5-fluoroprimaquine. The modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline yields a key intermediate essential for this synthesis (O’Neill, Storr, & Park, 1998).

  • Study of Excited State Properties : Methoxy nitroanilines, including 5-Methoxy-2-nitroaniline, exhibit similar excited state properties to disubstituted benzene derivatives. The methoxy group significantly affects the absorption features of isomeric nitroanilines (Buemi, Millefiori, Zuccarello, & Millefiori, 1979).

  • Induction of Enzymes in Rat Livers : 2-Methoxy-4-nitroaniline and its isomers, including 5-Methoxy-2-nitroaniline, selectively induce CYP1A2 and CYP1A1 enzymes in rat livers. This property is significant for understanding enzyme activities and interactions in biological systems (Degawa et al., 1998).

  • Protein Reagent for Enzyme Studies : 2-methoxy-5-nitrobenzyl bromide, a compound closely related to 5-Methoxy-2-nitroaniline, has shown potential as an environmentally sensitive protein reagent, offering new possibilities for enzyme studies (Horton, Kelly, & Koshland, 1965).

  • Drug Delivery Systems : Poly(N-(2-hydroxypropyl)methacrylamide) copolymers with oligopeptidyl-p-nitroanilide side-chains, which include structures similar to 5-Methoxy-2-nitroaniline, can promote efficient degradation by lysosomal enzymes. This property is useful for developing drug delivery systems (Duncan et al., 1983).

  • Species Differences in Enzyme Induction : Nitroanisidines, including compounds similar to 5-Methoxy-2-nitroaniline, show variations in inducing hepatic CYP1A subfamily enzymes among different species of rodents (Souma, Sekimoto, & Degawa, 2006).

  • Toxicity Studies : Studies on 4-methoxy-2-nitroaniline, closely related to 5-Methoxy-2-nitroaniline, have revealed its milder hemolytic anemia effects, providing insights into its toxicity and safety profiles (Tsubokura et al., 2015).

Safety And Hazards

When handling 5-Methoxy-2-nitroaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVRGACCVLLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167116
Record name 5Methoxy-2-nitroaniline
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-nitroaniline

CAS RN

16133-49-6
Record name 5-Methoxy-2-nitrobenzenamine
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Record name 5-Methoxy-2-nitroaniline
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Record name 5Methoxy-2-nitroaniline
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Record name 5methoxy-2-nitroaniline
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Record name 5-METHOXY-2-NITROANILINE
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Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-nitroaniline (5.0 g) in dimethylformamide (25 ml) was added 24% sodium methoxide in methanol (11 ml) and the mixture was heated at 80° C. for 4 hours. At the end of this time, the reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The extract was washed with 20% aqueous sodium chloride solution and insoluble material was filtered off. The filtrate was concentrated in vacuo to give the desired compound (4.8 g, yield 99%).
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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25 mL
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11 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 3-methoxyaniline (2.21 g) in acetic acid (3 ml) and acetic anhydride (10 ml) was stirred at room temperature for 1 hour. The solution was cooled to 5° C. and 60% nitric acid (1 ml) was added dropwise with stirring. When the cooling bath was removed, whereupon the solution temperature rose to 60° C. The solution was allowed to cool down to room temperature, poured into ice-water (100 ml) and neutralized with sodium hydroxide. The separated crystals were collected by suction and washed with water. To the crystals was added 4N hydrochloric acid (45 ml) and the mixture was refluxed for 2 hours. The reaction mixture was alkalized with sodium hydroxide and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel chromatography (eluent: chloroform) to give 0.67 g of 5-methoxy-2-nitroaniline.
Quantity
2.21 g
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reactant
Reaction Step One
Quantity
3 mL
Type
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Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

70 ml of a 28% w/v methanolic solution of sodium methoxide were added at room temperature to a solution of 25 g. of 5-chloro-2-nitroaniline in 500 ml of 1,4-dioxane, and the resulting mixture was heated under reflux for 4 hours, after which the solvent was removed by distillation under reduced pressure. The resulting residue was diluted with water, and the resulting aqueous mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel using a gradient elution method, with mixtures of ethyl acetate and hexane in ratios ranging from 1:4 to 1:2 by volume as the eluent, to give 16.3 g of the title compound, melting at 124°-128° C.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Quantity
500 mL
Type
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
J Hernández-Paredes, RC Carrillo-Torres… - Journal of Molecular …, 2016 - Elsevier
… Herein we report the crystal structures of 5-methoxy-2-nitroaniline (1) and 5-methoxy-2-nitroaniline with 2-amino-5-nitropyridine (1:1) co-crystal, which were determined by the first time. …
Number of citations: 20 www.sciencedirect.com
MS Miller, JA Pinson, Z Zheng, IG Jennings… - Bioorganic & medicinal …, 2013 - Elsevier
… 4-methoxy-2-nitroaniline or 5-methoxy-2-nitroaniline to yield the corresponding substituted … time and yield of 83% for the 5-methoxy-2-nitroaniline derivative 7b. SnCl 2 reduction under …
Number of citations: 16 www.sciencedirect.com
KH Pausacker, JG Scroggie - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… We have now found that 5-methyl- , 5-chloro-, and 5-methoxy-2-nitroaniline are similarly … In 5-methoxy-2-nitroaniline, the methoxyl group should decrease the electron density on the …
Number of citations: 0 pubs.rsc.org
NR Ayyangar, AG Lugade, PP Moghe - Dyes and pigments, 1987 - Elsevier
Azo dyes have been prepared by diazotisation of aniline, 2-chloroaniline, 4-nitroaniline, 2-chloro-4-nitroaniline, 2,4-dinitroaniline, 5-methoxy-2-nitroaniline, 6-bromo-2,4-dinitroaniline …
Number of citations: 1 www.sciencedirect.com
N Marepu, S Yeturu, M Pal - Asian Journal of Organic …, 2018 - Wiley Online Library
… In an alternative approach nitration of 3-methoxyaniline 14 (9) was attempted but it afforded the undesired 5-methoxy-2-nitroaniline (11) as the major product along with traces amount …
Number of citations: 5 onlinelibrary.wiley.com
RR Putta, S Chun, SB Lee, J Hong, DC Oh, S Hong - RSC advances, 2021 - pubs.rsc.org
… Similarly, 4-methoxy-2-nitroaniline 1d and 5-methoxy-2-nitroaniline 1e were annulated with 2a, resulting in a mixture of regioisomers 3j and 3j′ in 1 [thin space (1/6-em)] : [thin space (1/…
Number of citations: 11 pubs.rsc.org
KH Pausacker, JG Scroggie - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… , 5-methyl-, 4-nitro-, 5-nitro-, and 5-methoxy-2-nitroaniline are reported in the present paper. … 5-methoxy-2-nitroaniline, 131 "C (131 "C) ; 2,4-dinitroaniline, 182 "C (188 "C) ; 2,5-…
Number of citations: 2 www.publish.csiro.au
Z Zhang, LMV Tillekeratne, RA Hudson - Synthesis, 1996 - thieme-connect.com
… Either of the two compounds 4-methoxy-2-nitroaniline (10) or 5-methoxy-2-nitroaniline (10 a… 5-Methoxy-2-nitroaniline (10 a): A suspension of 23 (60 g, 0.286 mol) in concd HCl (700 mL) …
Number of citations: 39 www.thieme-connect.com
V Bekarek, M Knopova - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… Wave numbers of valence vibrations of NH and OH bonds of 1-nitrqphenoxazine, 5-methoxy-2-nitroaniline and 2-nitrophenol, respectively, have been measured in il solvents and …
Number of citations: 7 cccc.uochb.cas.cz
S Davies, R Castaner, J Bolos - Drugs of the Future, 2008 - access.portico.org
… Chlorination of the aryloxyacetic acid (VI) with thionyl chloride and DMF in acetonitrile followed by coupling with N-methyl-5-methoxy-2-nitroaniline (VII) in the presence of DMAP yields …
Number of citations: 3 access.portico.org

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